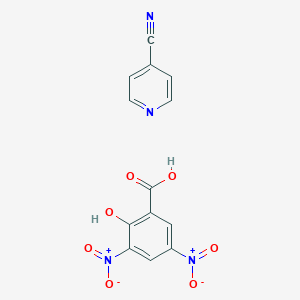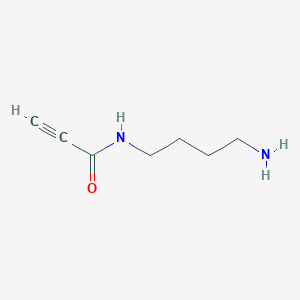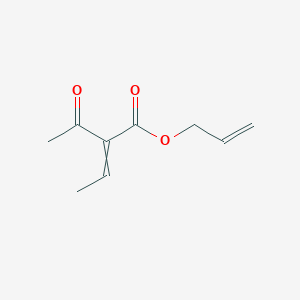
Ethyl (5-phenylpyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-phenylpyridin-2-yl)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are widely used in various industries, including perfumery and flavoring . This particular compound features a pyridine ring substituted with a phenyl group and an ethyl acetate moiety, making it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-phenylpyridin-2-yl)acetate typically involves the esterification of 5-phenylpyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Hydrolysis: 5-phenylpyridine-2-carboxylic acid and ethanol.
Reduction: 5-phenylpyridin-2-ylmethanol.
Substitution: Various substituted phenylpyridine derivatives.
Scientific Research Applications
Ethyl (5-phenylpyridin-2-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl (5-phenylpyridin-2-yl)acetate in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its ester and aromatic functionalities. These interactions can lead to modulation of biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in flavorings.
Methyl butyrate: Another ester with a fruity aroma, used in perfumes and flavorings.
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: A compound with similar structural features, studied for its anti-fibrotic activities.
Uniqueness
Ethyl (5-phenylpyridin-2-yl)acetate stands out due to its unique combination of a pyridine ring and a phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
897016-91-0 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
ethyl 2-(5-phenylpyridin-2-yl)acetate |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15(17)10-14-9-8-13(11-16-14)12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3 |
InChI Key |
CDOBKVDHIJWVAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[(1-phenyl-3-butenyl)amino]-](/img/structure/B12608225.png)
![4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-](/img/structure/B12608230.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide](/img/structure/B12608233.png)

![[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane)](/img/structure/B12608260.png)
![3-[2-(Methanesulfonyl)ethenyl]quinoline](/img/structure/B12608261.png)
![6,7,16,17,26,27-hexafluoro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene](/img/structure/B12608265.png)

![2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one](/img/structure/B12608273.png)
![6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B12608293.png)



![5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608318.png)
